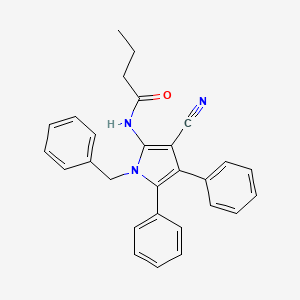

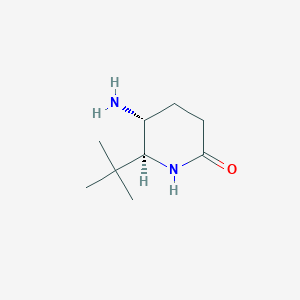

1-(4-Fluorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Bioactivity

A series of α-amino fluorobenzyl-phosphonates containing isoxazole moiety were synthesized, demonstrating the potential for creating compounds with moderate anticancer activity. This approach exemplifies the utility of incorporating the isoxazole ring and fluorobenzyl groups into molecules for therapeutic purposes. The bioassay tests of these compounds, conducted in vitro, indicated their potential as anticancer agents, highlighting the significance of the structural components in medicinal chemistry research (Song et al., 2005).

Structural Features for Antagonist Activity

Research on Neuropeptide S (NPS) antagonists identified compounds with significant potency, including 4-Fluorobenzyl urea derivatives. These findings emphasize the critical role of urea functionality and the influence of fluorobenzyl groups in enhancing antagonist activity. The study contributes to understanding the structural requirements for NPS antagonist efficacy, offering insights into designing more effective therapeutic agents (Zhang et al., 2008).

Photodegradation Studies

The photodegradation of compounds similar to 1-(4-Fluorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea, involving fluorobenzylthio and thiadiazole-urea derivatives, was examined. These studies provide insights into the stability and environmental fate of such chemicals, which is crucial for developing agricultural and pharmaceutical products with minimized ecological impact. Understanding the degradation pathways can guide the design of more stable compounds (Moorman et al., 1985).

Metabolite Characterization

Investigations into the in vitro metabolism of peptidomimetic inhibitors, which include structural motifs similar to 1-(4-Fluorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea, have revealed detailed metabolic profiles. These studies are fundamental for understanding the pharmacokinetics and potential therapeutic applications of such compounds. Characterizing the metabolites through LC-MS and NMR techniques aids in the development of drugs with improved efficacy and safety profiles (Zhang et al., 2001).

Material Science Applications

Research on new polyureas based on related chemical structures demonstrates the potential of these compounds in creating advanced materials. The synthesis and characterization of polyureas incorporating isoxazole and fluorobenzyl groups have led to materials with unique properties, such as enhanced thermal stability and mechanical strength. These findings are significant for developing new polymers for various industrial applications, including coatings, adhesives, and composites (Mallakpour et al., 2003).

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O2/c1-9-11(8-17-19-9)7-16-13(18)15-6-10-2-4-12(14)5-3-10/h2-5,8H,6-7H2,1H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRQJKJMQYWYOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2730027.png)

![4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2730028.png)

![(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2730033.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2730036.png)

![4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate](/img/structure/B2730040.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride](/img/structure/B2730042.png)

![6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B2730043.png)